3-acetyl-5-amino-1,3,4-thiadiazol-2(3H)-one
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Overview
Description
3-acetyl-5-amino-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-amino-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method includes the reaction of thiosemicarbazide with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-5-amino-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could produce N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-acetyl-5-amino-1,3,4-thiadiazol-2(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1,3,4-thiadiazole-2-thiol
- 2-amino-1,3,4-thiadiazole
- 3-methyl-5-amino-1,3,4-thiadiazole
Uniqueness
3-acetyl-5-amino-1,3,4-thiadiazol-2(3H)-one is unique due to the presence of both an acetyl group and an amino group on the thiadiazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C4H5N3O2S |
---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
3-acetyl-5-amino-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C4H5N3O2S/c1-2(8)7-4(9)10-3(5)6-7/h1H3,(H2,5,6) |
InChI Key |
BVGJUXQTEQULOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)SC(=N1)N |
Origin of Product |
United States |
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